A Technical Guide to the Mechanism of Action of 1-Methoxy-PMS
A Technical Guide to the Mechanism of Action of 1-Methoxy-PMS
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Methoxy-PMS" is understood to be an abbreviation for 1-Methoxy-5-methylphenazinium methyl sulfate. This document pertains exclusively to this compound (CAS 65162-13-2).
Executive Summary
1-Methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS) is a photochemically stable derivative of phenazine methosulfate (PMS).[1][2] Its primary mechanism of action is to function as a versatile, non-enzymatic electron carrier, mediating the transfer of electrons between a donor, typically a reduced nicotinamide adenine dinucleotide (NADH or NADPH), and various electron acceptors.[1][2] This property makes it a critical reagent in numerous biochemical assays, particularly those for measuring the activity of NAD(P)H-dependent dehydrogenases.[1][2] Unlike its parent compound PMS, Methoxy-PMS offers significantly enhanced stability in light, making it a more reliable and robust choice for laboratory applications.[1][3]
Core Mechanism: Redox Cycling and Electron Transfer
The fundamental mechanism of Methoxy-PMS revolves around its ability to undergo reversible reduction and oxidation (redox cycling). The phenazinium ring system can accept an electron from a donor molecule, becoming a reduced, radical intermediate. This electron is then rapidly donated to an acceptor molecule, regenerating the oxidized form of Methoxy-PMS to continue the cycle.
The process can be summarized as follows:
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Reduction of Methoxy-PMS: Methoxy-PMS accepts an electron from a reduced electron donor, most commonly NADH or NADPH, which are produced by dehydrogenase enzymes.
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Oxidation of Reduced Methoxy-PMS: The reduced Methoxy-PMS intermediate donates its electron to a suitable electron acceptor. Common acceptors in assay systems include tetrazolium dyes (e.g., WST-8, Nitrotetrazolium Blue), which upon reduction, form a colored formazan product that can be quantified spectrophotometrically.[4][5] Alternatively, molecular oxygen can act as an electron acceptor, leading to the formation of reactive oxygen species (ROS) like the superoxide radical (O₂⁻).[6][7]
This electron relay system effectively couples the enzymatic production of NAD(P)H to a detectable signal, allowing for the indirect measurement of enzyme activity.
Figure 1: General signaling pathway of Methoxy-PMS as an electron mediator in a dehydrogenase assay.
Quantitative Data
The efficiency and properties of Methoxy-PMS as an electron carrier are defined by several key parameters.
| Parameter | Value | Reference(s) | Notes |
| Standard Redox Potential (E₀') | +0.063 V (or +63 mV) | [1][8] | This potential allows it to efficiently accept electrons from NADH (-0.320 V) and donate them to common tetrazolium dyes. |
| Turnover Number | 10-12 s⁻¹ | [2] | Measured as an electron mediator between NADH and nitrotetrazolium blue. This rate is comparable to that of the less stable PMS. |
| Photochemical Stability | High | [1][2] | Unlike PMS, Methoxy-PMS solutions are stable for extended periods (e.g., over 3 months at room temperature) without protection from light.[8] |
| Molecular Weight | 336.36 g/mol | [8][9] | C₁₄H₁₃N₂O • CH₃SO₄ |
Experimental Protocols
This protocol provides a framework for measuring the activity of an NAD(P)H-dependent dehydrogenase, such as lactate dehydrogenase (LDH), using Methoxy-PMS and a water-soluble tetrazolium salt (WST).
Materials:
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Enzyme source (e.g., cell lysate, purified enzyme)
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Substrate solution (e.g., 50 mM Sodium Lactate)
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NAD⁺ or NADP⁺ solution
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Methoxy-PMS solution (e.g., 1-5 mM stock in water or buffer)
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WST dye solution (e.g., WST-8, 5 mM stock in water)
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Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
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96-well microplate
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Microplate reader capable of measuring absorbance at the λmax of the formazan product (e.g., ~450 nm for WST-8 formazan)
Methodology:
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Prepare Assay Mix: In a microcentrifuge tube, prepare an assay mix containing the buffer, substrate, NAD⁺, and WST dye. The final concentrations need to be optimized for the specific enzyme being studied.
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Initiate Reaction: In the wells of a 96-well plate, add the enzyme source. To initiate the reaction, add the assay mix followed immediately by the Methoxy-PMS solution. The final concentration of Methoxy-PMS is typically in the low micromolar range (e.g., 10-50 µM).
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Incubation: Incubate the plate at a controlled temperature (e.g., 37°C). The incubation time will depend on the enzyme's activity.
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Measurement: Measure the absorbance of the colored formazan product at regular intervals (kinetic assay) or at a single endpoint.
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Data Analysis: The rate of formazan production (change in absorbance over time) is directly proportional to the activity of the dehydrogenase enzyme.
Figure 2: Experimental workflow for a typical dehydrogenase activity assay using Methoxy-PMS.
Cellular and Toxicological Implications
While primarily used in in vitro assays, the mechanism of Methoxy-PMS has implications for cellular systems. By transferring electrons to molecular oxygen, Methoxy-PMS can induce the formation of superoxide and other reactive oxygen species (ROS).[4][5][10] This property has been explored for inducing oxidative stress and apoptosis in cancer cell models, similar to its parent compound, PMS.[6][7] However, in the context of cell viability assays (e.g., WST-8 assays), Methoxy-PMS is used at concentrations where it is considered to have no direct cytotoxicity, acting instead as a shuttle to transfer electrons from intracellular NADPH to the extracellular WST-8 dye.[4][5]
Figure 3: Methoxy-PMS action in cell-based assays, showing electron transfer to both WST-8 and oxygen.
References
- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]
- 9. scbt.com [scbt.com]
- 10. Methoxy-PMS | Reactive Oxygen Species | TargetMol [targetmol.com]
